molecular formula C20H26N2O2 B1244838 (S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Cat. No. B1244838
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-HAOVMRFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a natural product found in Aspidosperma excelsum, Cinchona pubescens, and other organisms with data available.

Scientific Research Applications

Novel Polymeric Zinc(II) Complexes

A study by Adejoro and Oyeneyin (2013) focused on a novel polymeric zinc(II) complex of quinine, a derivative similar to the compound . This complex was characterized through theoretical studies exploring its geometry, thermodynamic parameters, and vibrational frequencies, employing AM1, PM3, and DFT methods (Adejoro & Oyeneyin, 2013).

Synthesis and Characterization for Antimalarial Applications

Obaleye, Caira, and Tella (2007) synthesized and characterized a polymeric zinc(II) complex containing quinine. The crystal structure analysis revealed its potential in forming coordination polymeric complexes, potentially useful in antimalarial applications (Obaleye, Caira, & Tella, 2007).

Development of Cephalosporin Derivatives

Blau et al. (2008) reported the synthesis of cephalosporin derivatives involving a compound structurally related to the queried chemical. This synthesis aimed at creating carriers for a range of drugs, indicating a potential application in drug delivery systems (Blau et al., 2008).

Antibacterial Activity of Cinchonidinyl-Based Polymers

Kumar, Mageswari, Nithya, and Subramanian (2017) explored the synthesis of homopolymers using a derivative of the compound , demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential application of such compounds in creating antibacterial materials (Kumar et al., 2017).

Antiprotozoal Activity

Seebacher, Weis, Kaiser, Brun, and Saf (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones to investigate their antiplasmodial and antitrypanosomal activities. The results showed promising antiprotozoal activity, suggesting potential medicinal applications for similar compounds (Seebacher et al., 2005).

properties

Product Name

(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14-,19+,20-/m0/s1

InChI Key

LJOQGZACKSYWCH-HAOVMRFASA-N

Isomeric SMILES

CCC1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 2
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 3
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 4
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 5
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 6
(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

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